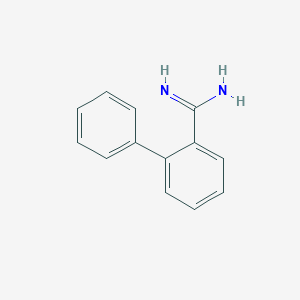
Biphenyl-2-carboxamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biphenyl-2-carboxamidine is an organic compound with the molecular formula C13H12N2 It consists of two benzene rings connected by a single bond, with a carboxamidine group attached to the second position of one of the benzene rings
准备方法
Synthetic Routes and Reaction Conditions
Biphenyl-2-carboxamidine can be synthesized through the treatment of biphenylcarbonitrile with lithium-bis(trimethylsilylamide) followed by hydrolysis with hydrogen chloride . The reaction proceeds as follows:
Step 1: Biphenylcarbonitrile is treated with lithium-bis(trimethylsilylamide) to form 1,1’-biphenylamino)methylene)amide.
Step 2: The intermediate is then hydrolyzed with hydrogen chloride to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Biphenyl-2-carboxamidine undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, this compound can undergo electrophilic substitution reactions due to the presence of the benzene rings.
Hydrolysis: The carboxamidine group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). These reactions typically occur under mild conditions with the presence of a catalyst.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Electrophilic Substitution: Products include halogenated or nitrated this compound derivatives.
Hydrolysis: Products include biphenyl-2-carboxylic acid and the corresponding amine.
科学研究应用
Biphenyl-2-carboxamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an insecticidal agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of biphenyl-2-carboxamidine involves its interaction with specific molecular targets. For example, in its role as an insecticidal agent, it is believed to inhibit certain enzymes critical for the survival of pests . The exact molecular pathways and targets are still under investigation, but it is known that the compound can interfere with the normal biochemical processes of the target organisms.
相似化合物的比较
Similar Compounds
Biphenyl-2-carboxylic acid: This compound is similar in structure but lacks the amidine group. It is used in different applications, such as the synthesis of pharmaceuticals.
Biphenyl-4-carboxamidine: This isomer has the carboxamidine group attached to the fourth position of the biphenyl ring. It may exhibit different chemical properties and reactivity due to the position of the functional group.
Uniqueness
Biphenyl-2-carboxamidine is unique due to the specific positioning of the carboxamidine group, which can influence its reactivity and interaction with other molecules. This positioning can make it more suitable for certain applications, such as enzyme inhibition, compared to its isomers or other biphenyl derivatives.
属性
IUPAC Name |
2-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUYLGUBVHEHEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175692-06-5 |
Source


|
| Record name | [1,1′-Biphenyl]-2-carboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175692-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
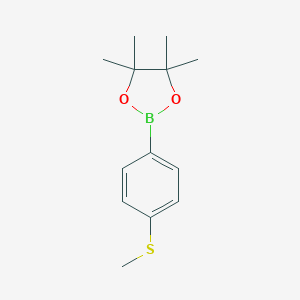
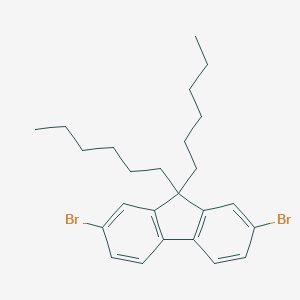
![(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-quinolin-8-ylsulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B71204.png)
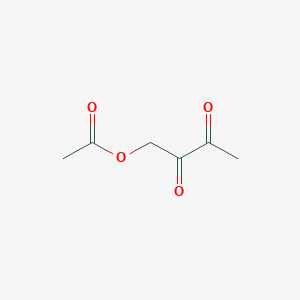
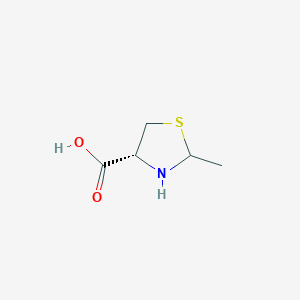
![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)
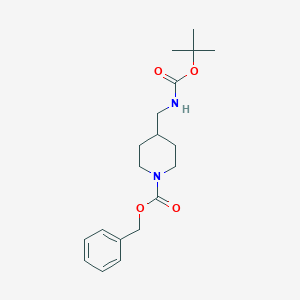
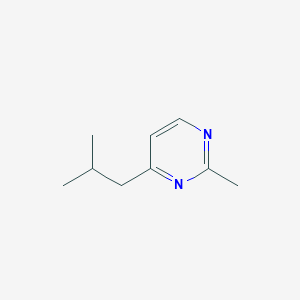
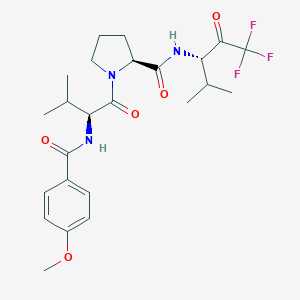

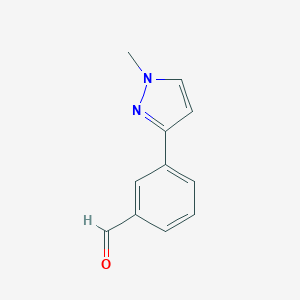
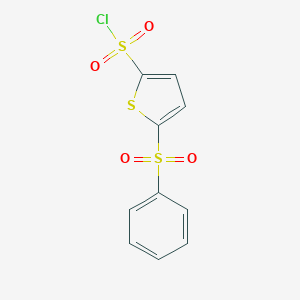
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)
